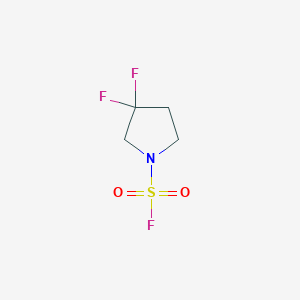![molecular formula C24H17N5 B13732495 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine](/img/structure/B13732495.png)
4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine is a complex organic compound that features a combination of imidazole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the pyridine rings. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine rings contribute to the compound’s overall stability and ability to interact with various biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1H-Imidazol-1-yl)phenol
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 4-(1H-Imidazol-1-yl)benzoic acid
Uniqueness
4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine stands out due to its combination of imidazole and pyridine rings, which provide unique electronic and structural properties. This makes it particularly valuable in applications requiring specific coordination chemistry and stability .
Eigenschaften
Molekularformel |
C24H17N5 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
4-(4-imidazol-1-ylphenyl)-2,6-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C24H17N5/c1-3-22(29-14-13-27-17-29)4-2-18(1)21-15-23(19-5-9-25-10-6-19)28-24(16-21)20-7-11-26-12-8-20/h1-17H |
InChI-Schlüssel |
ITSQUCKWBXFSEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)N5C=CN=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)

![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)

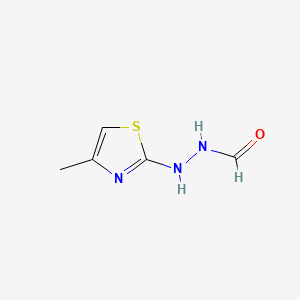

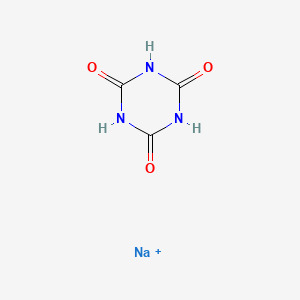
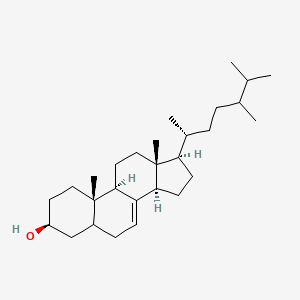
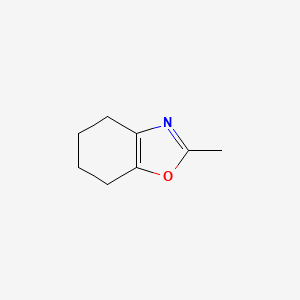
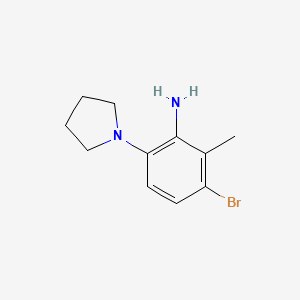
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
